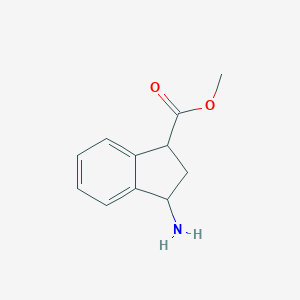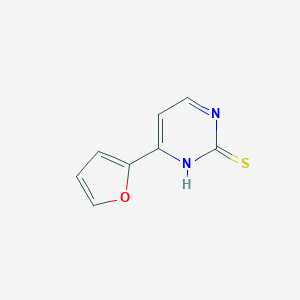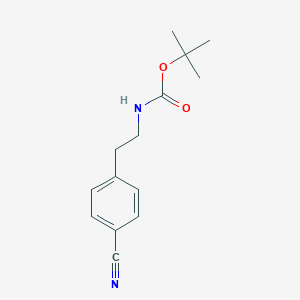
叔丁基-4-氰基苯乙基氨基甲酸酯
描述
tert-Butyl 4-cyanophenethylcarbamate is an organic compound with the molecular formula C14H18N2O2. It is a derivative of carbamate, featuring a tert-butyl group, a cyanophenethyl moiety, and a carbamate functional group.
科学研究应用
tert-Butyl 4-cyanophenethylcarbamate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of polymers, pharmaceuticals, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
tert-Butyl 4-cyanophenethylcarbamate can be synthesized through a multi-step process involving the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This method involves Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot . Another approach involves the use of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI, which offers mild reaction conditions and short reaction times .
Industrial Production Methods
Industrial production of tert-butyl 4-cyanophenethylcarbamate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反应分析
Types of Reactions
tert-Butyl 4-cyanophenethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
Major products formed from these reactions include primary amines, substituted carbamates, and various oxidized derivatives. The specific products depend on the reaction pathway and conditions employed.
作用机制
The mechanism of action of tert-butyl 4-cyanophenethylcarbamate involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, while the cyanophenethyl moiety can participate in various chemical interactions. The carbamate group can form hydrogen bonds and other interactions with biological molecules, influencing the compound’s reactivity and biological effects.
相似化合物的比较
Similar Compounds
Similar compounds to tert-butyl 4-cyanophenethylcarbamate include:
tert-Butyl carbamate: A simpler carbamate derivative with similar protective properties.
4-Cyanophenethylamine: A related compound with a primary amine group instead of the carbamate.
tert-Butyl 4-cyanobenzoate: A structurally similar compound with a benzoate group instead of the phenethyl moiety.
Uniqueness
tert-Butyl 4-cyanophenethylcarbamate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity
属性
IUPAC Name |
tert-butyl N-[2-(4-cyanophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-8-11-4-6-12(10-15)7-5-11/h4-7H,8-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOXDKZFTYWETQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620745 | |
| Record name | tert-Butyl [2-(4-cyanophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172348-86-6 | |
| Record name | tert-Butyl [2-(4-cyanophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

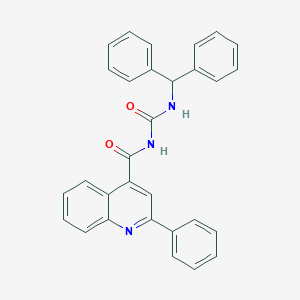
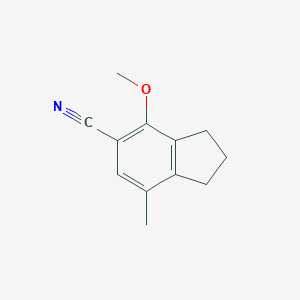

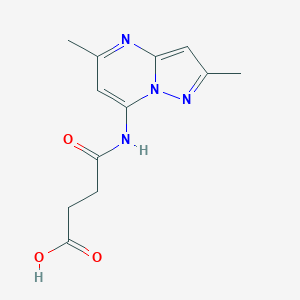
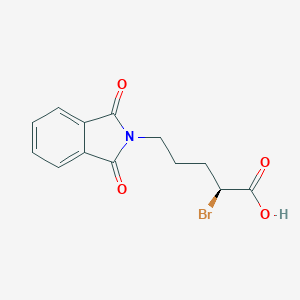
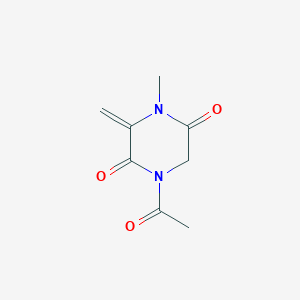
![2-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B68281.png)
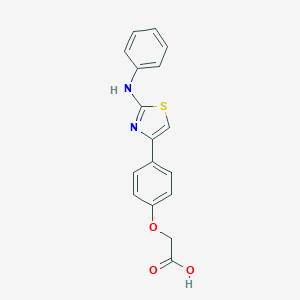
![(1R,2S,4S,8R,9S,12S)-16-(methoxymethoxy)-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B68284.png)
![4-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B68285.png)

